molecular formula C18H13N3O3 B3871545 (E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile

Cat. No.: B3871545
M. Wt: 319.3 g/mol
InChI Key: GVVLTJVFIJCXJZ-WUXMJOGZSA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety and a methoxybenzodioxole group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved by a Knoevenagel condensation reaction between the benzimidazole derivative and an aldehyde containing the methoxybenzodioxole group in the presence of a base such as piperidine.

    Final Coupling: The final step involves the coupling of the intermediate products under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzodioxole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being targeted. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Methoxybenzodioxole Derivatives: Compounds like safrole, which is used in the synthesis of fragrances and flavoring agents.

Uniqueness

The unique combination of the benzimidazole and methoxybenzodioxole moieties in (E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile may confer unique biological activities or chemical reactivity that is not observed in other similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-22-15-7-11(8-16-17(15)24-10-23-16)6-12(9-19)18-20-13-4-2-3-5-14(13)21-18/h2-8H,10H2,1H3,(H,20,21)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVLTJVFIJCXJZ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
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(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
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(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
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(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
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(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile
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(E)-2-(1H-benzimidazol-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile

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